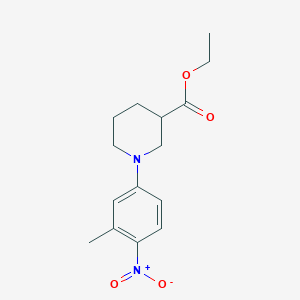
Ethyl-1-(3-Methyl-4-nitrophenyl)piperidin-3-carboxylat
Übersicht
Beschreibung
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird bei der Synthese von Piperidinderivaten verwendet, die als Inhibitoren der S. aureus und E. coli Enoyl-ACP-Reduktase wirken . Sie ist auch an der Entwicklung von GABAA-Rezeptor-Agonisten und wasserlöslichen DNA-bindenden Untereinheiten für Analoga des zytotoxischen Antibiotikums CC-1065 und deren Prodrugs beteiligt .
Immunpotenzierendes Mittel
Es wurde als immunpotenzierendes Mittel untersucht, das auf die direkte Stimulation von Immunzellen abzielt, was für die Vorbeugung von Infektionskrankheiten bei Nutztieren nützlich sein könnte .
Behandlung von ADHS und Narkolepsie
Biologische Aktivität
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate has the molecular formula and a molecular weight of approximately 264.28 g/mol. The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenyl group and an ethyl ester at the carboxylic acid position, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, which can lead to therapeutic effects in various conditions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes, potentially modulating pathways related to pain and inflammation.
- Receptor Interaction : Its structure suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activities.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate, exhibit notable antimicrobial properties. In studies evaluating various piperidine derivatives:
- Antibacterial Effects : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | S. aureus | <0.025 |
| E. coli | <0.025 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored in various models:
- In Vivo Studies : In animal models of inflammation, such as those induced by carrageenan or lipopolysaccharides (LPS), the compound has shown promise in reducing inflammatory markers like TNF-α and IL-6, suggesting a modulatory effect on the immune response .
Analgesic Properties
The analgesic effects of related compounds have also been documented:
- Pain Models : In studies involving chronic pain models, piperidine derivatives have exhibited significant pain-relieving properties, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in some cases .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate:
- Inflammation-Induced Pain : A study demonstrated that the compound significantly reduced pain scores in rat models of arthritis, indicating its potential as an analgesic agent .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties found that derivatives similar to ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate effectively inhibited bacterial growth in vitro, supporting its use in treating infections .
Eigenschaften
IUPAC Name |
ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-5-4-8-16(10-12)13-6-7-14(17(19)20)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROBXQPLABAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















